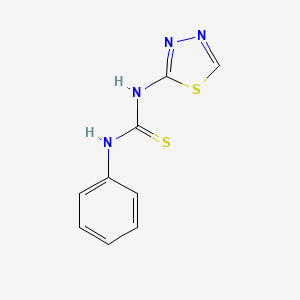
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-methyl-1-piperidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-methyl-1-piperidinyl)pyrimidine, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMPP is a pyrimidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-methyl-1-piperidinyl)pyrimidine acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which are ligand-gated ion channels that mediate the transmission of nerve impulses. This compound binds to a site on the receptor that is distinct from the acetylcholine binding site and enhances the response of the receptor to acetylcholine. This results in an increase in the flow of ions across the membrane and the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to enhance cognitive function and memory in animal models. It has also been shown to have anxiolytic and antidepressant effects. In addition, this compound has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, schizophrenia, and addiction.
实验室实验的优点和局限性
One advantage of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-methyl-1-piperidinyl)pyrimidine is its high potency and selectivity for nicotinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of this compound is its potential toxicity and side effects, which may limit its use in clinical applications.
未来方向
There are several future directions for research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-methyl-1-piperidinyl)pyrimidine, including the development of novel compounds based on its scaffold, the optimization of its pharmacological properties, and the exploration of its therapeutic potential for various diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying its effects on cognitive function and memory, as well as its potential as a therapeutic agent for addiction and other neuropsychiatric disorders.
合成方法
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-methyl-1-piperidinyl)pyrimidine can be synthesized through various methods, including the reaction of 4-methyl-1-piperidinylamine with 2,4,6-trimethylpyrimidine-5-carbaldehyde in the presence of a pyrazole derivative. Another method involves the reaction of 2,4,6-trimethylpyrimidine-5-carbaldehyde with 3,5-dimethyl-1H-pyrazole in the presence of a piperidine derivative. These methods have been optimized to improve the yield and purity of this compound.
科学研究应用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-methyl-1-piperidinyl)pyrimidine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a positive allosteric modulator of nicotinic acetylcholine receptors, which are involved in cognitive function and memory. In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, schizophrenia, and addiction. In medicinal chemistry, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-(4-methylpiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-5-7-20(8-6-11)15-10-12(2)17-16(18-15)21-14(4)9-13(3)19-21/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQAAAVYIGQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)


![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5725012.png)

![2,5-dichloro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5725021.png)

![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]ethanol](/img/structure/B5725041.png)
![3-ethyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5725048.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5725051.png)
![3-chloro-4-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5725052.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5725058.png)